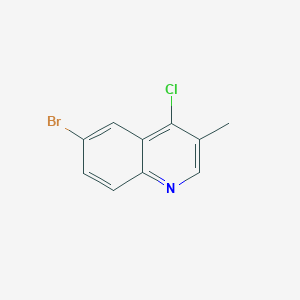![molecular formula C12H7N3O4 B11858074 3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione CAS No. 62366-62-5](/img/structure/B11858074.png)
3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione is a complex organic compound characterized by its unique structure, which includes an imidazo[1,2-b]isoquinoline core with methyl and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the imidazo[1,2-b]isoquinoline scaffold . . The methyl group is usually introduced via alkylation reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Transition-metal-catalyzed reactions and organocatalytic methods are often employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. This compound may target DNA, proteins, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A nitroimidazole antibiotic with similar structural features.
Tinidazole: Another nitroimidazole used for its antimicrobial properties.
Nimorazole: A nitroimidazole with applications in cancer therapy.
Uniqueness
3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione is unique due to its specific substitution pattern and the presence of both nitro and methyl groups on the imidazo[1,2-b]isoquinoline core
Properties
CAS No. |
62366-62-5 |
|---|---|
Molecular Formula |
C12H7N3O4 |
Molecular Weight |
257.20 g/mol |
IUPAC Name |
3-methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione |
InChI |
InChI=1S/C12H7N3O4/c1-6-5-13-11-10(16)9-4-7(15(18)19)2-3-8(9)12(17)14(6)11/h2-5H,1H3 |
InChI Key |
DQEXBNNJLAMKGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)-](/img/structure/B11858019.png)

![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11858045.png)



![1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11858067.png)
![tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate](/img/structure/B11858068.png)
![7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11858075.png)


